REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH:12]([C:18]([O:21][CH2:22][CH3:23])([CH3:20])[CH3:19])[C:13]([O:15]CC)=[O:14])[N:4]=1.[OH-].[Na+]>C(O)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[N:4]=[C:5]([O:11][CH:12]([C:18]([O:21][CH2:22][CH3:23])([CH3:19])[CH3:20])[C:13]([OH:15])=[O:14])[N:6]=1 |f:1.2|
|
Name
|
Compound 50
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)OC(C(=O)OCC)C(C)(C)OCC
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, ethanol was removed under reduced pressure, 5N hydrochloric acid (50 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
chloroform was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)OC(C(=O)O)C(C)(C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |